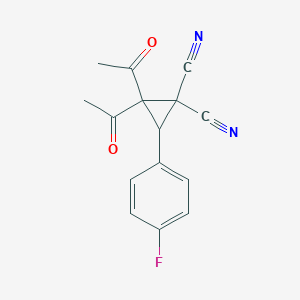

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

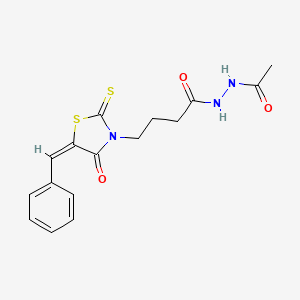

The synthesis of similar compounds involves a (3 + 2)-cycloaddition with various aldehydes and ketones . This work represents the first application of gem-difluorine substituents as an unconventional donor group for activating cyclopropane substrates in catalytic cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropane ring substituted with two acetyl groups, a 4-fluorophenyl group, and two cyano groups. The exact crystal structure of this compound is not available, but a similar compound, 2-benzoyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, has been studied .Applications De Recherche Scientifique

Synthesis of Medicinal Compounds

Cyclopropane derivatives serve as key intermediates in the synthesis of various medicinal compounds. For instance, the synthesis of (+)- and (−)-milnaciprans and their conformationally restricted analogs involves cyclopropane derivatives as crucial intermediates (Shuto et al., 1996). These analogs are designed based on the structural features of the cyclopropane ring, providing conformationally restricted structures that may exhibit potent NMDA receptor antagonist activity (Shuto et al., 1996).

Fluorophore Development

Cyclopropane derivatives with fluorine substitutions have also been explored for the development of novel fluorophores. For example, push-pull fluorophores based on imidazole-4,5-dicarbonitrile structures exhibit significant spectral properties in solution and polymer matrices, highlighting the role of cyclopropane derivatives in materials science (Danko et al., 2011).

Chemical Synthesis and Catalysis

Cyclopropane derivatives are employed in various chemical synthesis and catalysis applications. The generation of singlet oxygen by the glyoxal-peroxynitrite system is an example where cyclopropane derivatives participate in reactions leading to the formation of reactive oxygen species, which have implications in oxidative stress and chemical synthesis (Massari et al., 2011).

Construction of Nitrile-substituted Cyclopropanes

The stereocontrolled synthesis of nitrile-substituted cyclopropanes, facilitated by the chiral dirhodium complex, demonstrates the utility of cyclopropane derivatives in producing stereochemically complex structures with potential pharmaceutical applications (Denton et al., 2008).

Radical Chemistry and Material Science

Cyclopropane derivatives interact with peroxynitrite to form acetyl radicals, showcasing their role in radical chemistry and potential implications in material science and biological systems (Massari et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYABFBTGGSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)

![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)